2-(Methylthio)thiazole-4-boronic acid pinacol ester
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Overview
Description
2-(Methylthio)thiazole-4-boronic acid pinacol ester is a boronic ester derivative that has garnered significant interest in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a thiazole ring, a methylthio group, and a boronic acid pinacol ester moiety, making it a versatile building block for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylthio)thiazole-4-boronic acid pinacol ester typically involves the reaction of 2-(Methylthio)thiazole with boronic acid derivatives under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of palladium catalysts and bases such as potassium carbonate in an aqueous or organic solvent .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The process parameters, such as temperature, pressure, and reaction time, are carefully controlled to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-(Methylthio)thiazole-4-boronic acid pinacol ester undergoes various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The thiazole ring can be reduced under specific conditions.
Substitution: The boronic ester moiety can participate in substitution reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiazole derivatives.
Substitution: Various aryl and alkyl derivatives, depending on the coupling partner.
Scientific Research Applications
2-(Methylthio)thiazole-4-boronic acid pinacol ester has several applications in scientific research:
Biology: The compound can be used to synthesize biologically active molecules for drug discovery and development.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of advanced materials, such as organic semiconductors.
Mechanism of Action
The mechanism of action of 2-(Methylthio)thiazole-4-boronic acid pinacol ester primarily involves its role as a boronic ester in chemical reactions. The boronic ester moiety can form reversible covalent bonds with diols and other nucleophiles, making it a valuable intermediate in various synthetic pathways. In Suzuki-Miyaura coupling, the boronic ester undergoes transmetalation with palladium, followed by reductive elimination to form the desired carbon-carbon bond .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(Methylthio)thiazole-4-boronic acid pinacol ester is unique due to the presence of the thiazole ring and the methylthio group, which impart distinct chemical properties and reactivity.
Properties
IUPAC Name |
2-methylsulfanyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BNO2S2/c1-9(2)10(3,4)14-11(13-9)7-6-16-8(12-7)15-5/h6H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCOIAKTUJYYLMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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